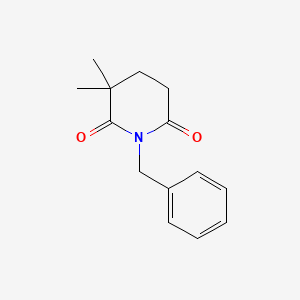
3,3-Dimethyl-1-(phenylmethyl)-2,6-piperidinedione
Cat. No. B8643225
M. Wt: 231.29 g/mol
InChI Key: CDGJPYJBPLGKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07989629B2
Procedure details


A solution of 3,3-dimethyl-1-(phenylmethyl)-2,6-piperidinedione (200 g) in THF (400 ml) is added over 1-4 h (for example 1-2 h) at −5 to +5° C. to a solution of lithium aluminium hydride (68 g) in THF (2 L). The mixture is then heated to 20-35° C. for about 1-2 h, and then to reflux for 24-30 h. The mixture is then cooled to −5 to +5° C. and ethyl acetate (280 ml) is added slowly, followed by aqueous sodium sulphate (257 g in water 1.4 L) and further ethyl acetate (1 L). The mixture is stirred at 25-35° C. for about 1 h. The organic layer is filtered through a Hyflow bed, washing with ethyl acetate (2×2 L). The filtrate layers are combined, then washed with brine (1 L) and evaporated to give the product. The product may be further purified by column chromatography, eluting with petroleum ether and ethyl acetate mixtures or by fractional distillation (dry weight 105 g).
Quantity
200 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][C:5](=O)[N:4]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][C:2]1([CH3:17])[CH2:7][CH2:6][CH2:5][N:4]([CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:3]1 |f:1.2.3.4.5.6,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(N(C(CC1)=O)CC1=CC=CC=C1)=O)C
|
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 L
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27.5 (± 7.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 25-35° C. for about 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 24-30 h
|
|
Duration
|
27 (± 3) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then cooled to −5 to +5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic layer is filtered through a Hyflow bed
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate (2×2 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product may be further purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with petroleum ether and ethyl acetate mixtures or by fractional distillation (dry weight 105 g)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CN(CCC1)CC1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
